2-[(2-bromophenyl)methoxy]benzoic Acid
Overview
Description
“2-[(2-bromophenyl)methoxy]benzoic Acid” is a member of benzoic acids . It has a CAS Number of 743456-83-9 and a molecular weight of 307.14 .
Molecular Structure Analysis
The molecular formula of “2-[(2-bromophenyl)methoxy]benzoic Acid” is C14H11BrO3 . The InChI code is InChI=1S/C14H11BrO3/c15-12-7-3-1-5-10 (12)9-18-13-8-4-2-6-11 (13)14 (16)17/h1-8H,9H2, (H,16,17) . The Canonical SMILES is C1=CC=C (C (=C1)COC2=CC=CC=C2C (=O)O)Br .Physical And Chemical Properties Analysis
The melting point of “2-[(2-bromophenyl)methoxy]benzoic Acid” is between 117-120 degrees Celsius . The molecular weight is 307.14 g/mol . Other physical and chemical properties like solubility, density, etc., are not available in the retrieved data.Scientific Research Applications
Molecular Ion Rearrangement
- Rearrangement in Molecular Ion : The study by Gillis & Porter (1990) investigated the molecular ion of 2-(2′-methoxyphenyl)benzoic acid, showing rearrangement ions and proposing mechanisms for this process.
Synthesis Processes
- Industrial Process Scale-Up : A study by Zhang et al. (2022) detailed the industrial-scale synthesis process for a compound related to 2-[(2-bromophenyl)methoxy]benzoic acid, highlighting its significance in the manufacture of therapeutic agents.
- Synthesis of Novel Bromophenols : Öztaşkın et al. (2017) synthesized new bromophenols from benzoic acids, including those related to 2-[(2-bromophenyl)methoxy]benzoic acid, with significant antioxidant activities.
Antioxidant Properties
- Novel Antioxidant Bromophenols : The study by Öztaşkın et al. (2017) also evaluated the antioxidant properties of these compounds, showing their potential as powerful antioxidants in various assays.
Composite Material Development
- Polymer-Silica Composites : Kubo et al. (2005) researched the incorporation of polymers, including derivatives of 2-methoxybenzoic acids, into silica, highlighting their application in creating novel composite materials.
Crystal Structure Analysis
- Crystal Structure of Derivatives : The work of Zhao et al. (2010) provided insights into the crystal structure of compounds related to 2-methoxybenzoic acid, contributing to our understanding of their molecular organization.
Environmental Applications
- Cobalt Recovery Using Modified Carbon : A study by Gunjate et al. (2020) on using modified activated carbon with benzoic acid derivatives for cobalt recovery demonstrates environmental applications of these compounds.
Reactivity and Molecular Analysis
- Vibrational Analysis and Chemical Reactivity : Yadav et al. (2022) explored the structure, vibrational analysis, and reactivity of a compound similar to 2-[(2-bromophenyl)methoxy]benzoic acid, shedding light on its molecular characteristics.
properties
IUPAC Name |
2-[(2-bromophenyl)methoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPKPTAZUPMKGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-bromophenyl)methoxy]benzoic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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